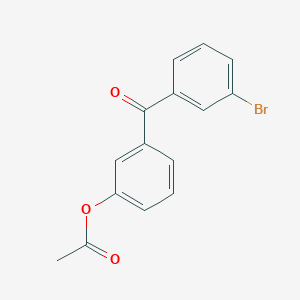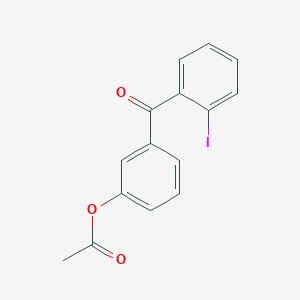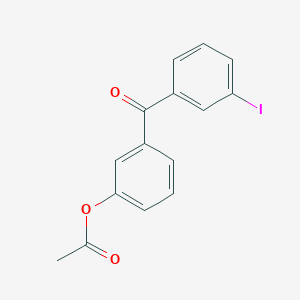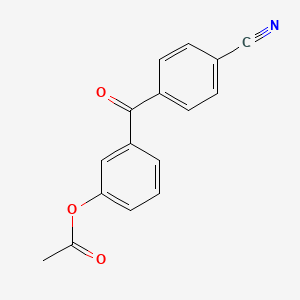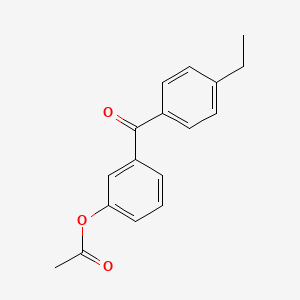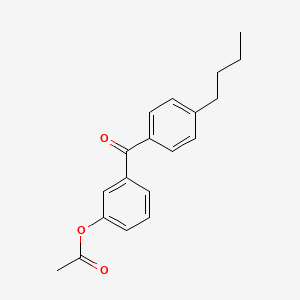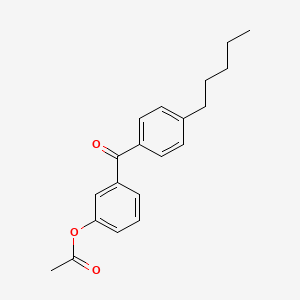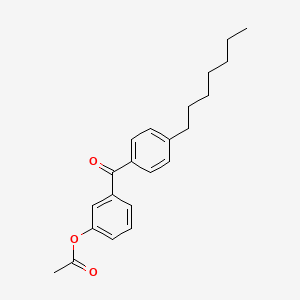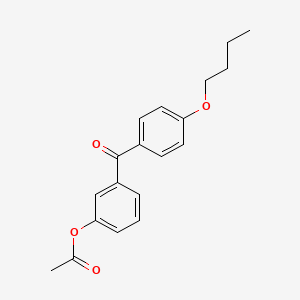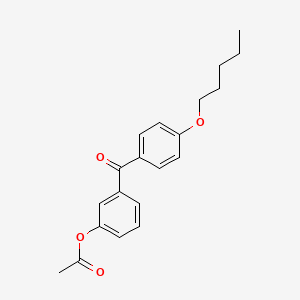
3-Bromo-2'-ethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds can be complex and often involves palladium-catalyzed reactions. For instance, a regioselective synthesis of 2,3-dihydrobenzodioxepinone from 2-bromophenols and epoxides has been developed using palladium-catalyzed carbonylation . Similarly, a palladium-catalyzed cross-coupling reaction has been utilized for the synthesis of hydroxybenzo[c]phenanthrene and hydroxybenzo[g]chrysene . These methods highlight the utility of palladium catalysis in the synthesis of brominated aromatic compounds, which could be applicable to the synthesis of 3-Bromo-2'-ethylbenzophenone.
Molecular Structure Analysis
The molecular structure of brominated compounds can be elucidated using spectroscopic techniques and X-ray diffraction. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by FT-IR, UV-Vis, and X-ray diffraction . These techniques can provide detailed information about the molecular geometry and intermolecular interactions, which are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including nucleophilic aromatic substitution. For example, 3-Bromo-2-nitrobenzo[b]thiophene reacted with amines to give N-substituted amino derivatives . This type of reaction could be relevant to the chemical behavior of 3-Bromo-2'-ethylbenzophenone, as the bromine atom can act as a good leaving group in nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be influenced by the presence of bromine atoms. For instance, novel bromophenols synthesized from benzoic acids and methoxylated bromophenols demonstrated powerful antioxidant activities and inhibitory actions against metabolic enzymes . The presence of bromine can also affect the electronic properties of the molecule, as seen in the DFT analysis of a brominated compound, which provided insights into its chemical activity and molecular electrostatic potential . These properties are important for understanding the behavior of 3-Bromo-2'-ethylbenzophenone in various environments and its potential applications.
Scientific Research Applications
Antioxidant Properties
3-Bromo-2'-ethylbenzophenone derivatives exhibit remarkable antioxidant properties. Studies have shown that these compounds effectively scavenge free radicals such as DPPH and ABTS, indicating their potential as natural antioxidants. This quality suggests their applicability in preventing oxidative deterioration in food products and possibly in pharmaceutical applications (Li, Li, Gloer, & Wang, 2012; Li, Li, Gloer, & Wang, 2011).
Antibacterial and Antimicrobial Effects
Compounds related to 3-Bromo-2'-ethylbenzophenone have been identified to possess antibacterial activities. Research has highlighted their efficacy against various strains of bacteria, suggesting their potential in developing new antibacterial agents. However, it's important to note that some derivatives showed moderate activity or were inactive against certain human cancer cell lines and microorganisms, indicating that their efficacy may be selective (Xu et al., 2003; Zhao et al., 2004).
Photodynamic Therapy Applications
Certain derivatives of 3-Bromo-2'-ethylbenzophenone, such as zinc phthalocyanine derivatives, have shown promising results in photodynamic therapy, a treatment method used primarily for cancer. These compounds exhibit significant fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential features for Type II photosensitizers used in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition
Bromophenol derivatives, including those related to 3-Bromo-2'-ethylbenzophenone, have been studied for their inhibitory effects on certain enzymes like carbonic anhydrase. This is significant as enzyme inhibitors can be crucial in developing drugs for treating various conditions, including glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, or osteoporosis (Akbaba et al., 2013; Balaydın et al., 2012).
Potential in Cellular Antioxidant Applications
Bromophenols derived from red algae, closely related to 3-Bromo-2'-ethylbenzophenone, have shown potent cellular antioxidant activities. Their ability to protect cells from oxidative damage makes them potential candidates for therapeutic applications and for enhancing the antioxidant content in food products (Olsen et al., 2013).
properties
IUPAC Name |
(3-bromophenyl)-(2-ethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-2-11-6-3-4-9-14(11)15(17)12-7-5-8-13(16)10-12/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZZNQXSRWVMBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801268235 |
Source


|
| Record name | Methanone, (3-bromophenyl)(2-ethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2'-ethylbenzophenone | |
CAS RN |
951884-80-3 |
Source


|
| Record name | Methanone, (3-bromophenyl)(2-ethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (3-bromophenyl)(2-ethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

